molecular formula C7H8ClN3O B11906859 2-(Azetidin-3-yloxy)-6-chloropyrazine

2-(Azetidin-3-yloxy)-6-chloropyrazine

Cat. No.: B11906859
M. Wt: 185.61 g/mol
InChI Key: DTCFSDYPCMEIAP-UHFFFAOYSA-N
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Description

2-(Azetidin-3-yloxy)-6-chloropyrazine is a heterocyclic compound that features both azetidine and pyrazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Azetidin-3-yloxy)-6-chloropyrazine can be achieved through various methods. One common approach involves the nucleophilic substitution reaction of 6-chloropyrazine with azetidin-3-ol. The reaction typically requires a base such as potassium carbonate and is carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Continuous flow chemistry techniques could also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(Azetidin-3-yloxy)-6-chloropyrazine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

    Substitution Reactions: The azetidine ring can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 2-(Azetidin-3-yloxy)-6-azidopyrazine .

Scientific Research Applications

2-(Azetidin-3-yloxy)-6-chloropyrazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Azetidin-3-yloxy)-6-chloropyrazine involves its interaction with specific molecular targets. The azetidine ring can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and the derivatives formed.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Azetidin-3-yloxy)pyrazine
  • 6-Chloropyrazine
  • Azetidine derivatives

Uniqueness

2-(Azetidin-3-yloxy)-6-chloropyrazine is unique due to the presence of both azetidine and pyrazine rings, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C7H8ClN3O

Molecular Weight

185.61 g/mol

IUPAC Name

2-(azetidin-3-yloxy)-6-chloropyrazine

InChI

InChI=1S/C7H8ClN3O/c8-6-3-10-4-7(11-6)12-5-1-9-2-5/h3-5,9H,1-2H2

InChI Key

DTCFSDYPCMEIAP-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)OC2=CN=CC(=N2)Cl

Origin of Product

United States

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